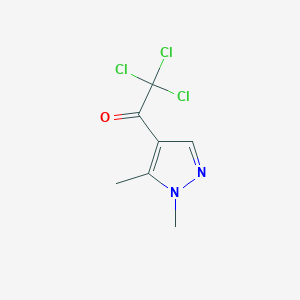
2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
Descripción general
Descripción
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, also known as Trichloroethylpyrazolone, is an organic compound with a broad range of applications. It is a colorless solid with a molecular formula of C7H7Cl3NO, and a molecular weight of 220.47 g/mol. It is a versatile reagent with a wide variety of uses in scientific research, including synthesis, reaction mechanisms, and drug development. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Fluorescent Dye Intermediates
This compound serves as an intermediate in the synthesis of fluorescent dyes . These dyes are pivotal in biological labeling and bioimaging studies, where they help in visualizing cellular components and processes with high specificity and sensitivity.
Enzyme Substrate for Fluorescence Activity Detection
It is utilized as an enzyme substrate to detect the activity of certain fluorescent molecules . This application is crucial in biochemical assays where enzyme activities need to be monitored through fluorescence emission changes.
Antileishmanial and Antimalarial Agent
The compound has been evaluated for its potential as an antileishmanial and antimalarial agent . These studies involve molecular docking and synthesis of derivatives to explore the therapeutic potential against Leishmania parasites and Plasmodium species.
Molecular Docking Studies
Molecular docking studies use this compound to predict the interaction between the compound and target proteins . This application is significant in drug discovery, helping to understand the binding efficiency and mode of action of potential pharmaceuticals.
Analytical Chemistry Applications
In analytical chemistry, this compound’s derivatives are used in various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC, to analyze chemical properties and purity .
Chemical Synthesis
The compound is a valuable reagent in chemical synthesis, where it is used to prepare various organic compounds with potential therapeutic applications . Its reactivity due to the trichloroethyl group makes it a versatile building block in organic chemistry.
Propiedades
IUPAC Name |
2,2,2-trichloro-1-(1,5-dimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZOFCYRIIKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)
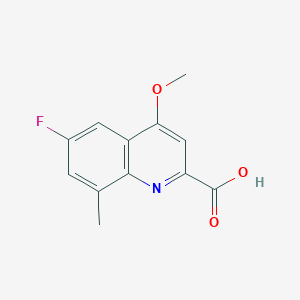
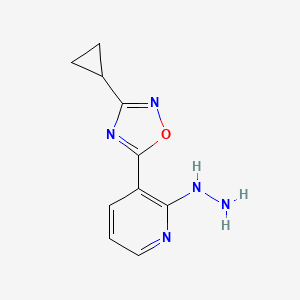
![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)
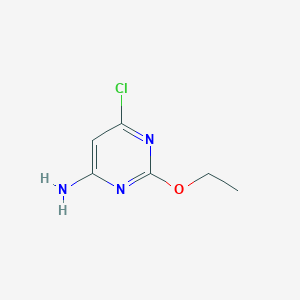
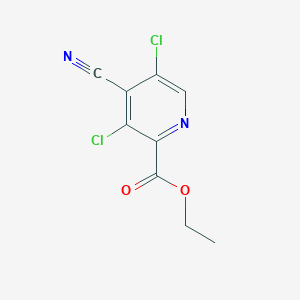
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)
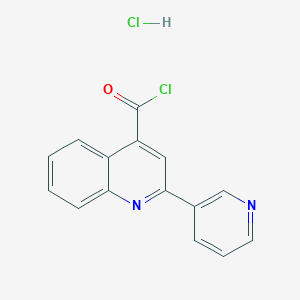
![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)